Methyl 4-chloro-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-chloro-3-(trifluoromethyl)benzoate is a compound that is part of a broader class of chemicals that have been the subject of various synthetic and analytical studies due to their interesting chemical properties and potential applications. The compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on a benzoate ester framework.
Synthesis Analysis
The synthesis of related trifluoromethyl benzoates has been explored in several studies. For instance, trifluoromethyl benzoate (TFBz) has been developed as a new trifluoromethoxylation reagent, which can be easily prepared from inexpensive starting materials using KF as the only fluorine source . Additionally, a tetrahalogenated benzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, was synthesized from methyl 2,3,4,5-tetrafluorobenzoate via a three-step process, which could be related to the synthesis of methyl 4-chloro-3-(trifluoromethyl)benzoate .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-chloro-3-(trifluoromethyl)benzoate has been elucidated using various spectroscopic techniques. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Quantum chemical studies, including density functional theory (DFT), have been used to investigate optimized molecular structures and vibrational frequencies .
Chemical Reactions Analysis
The chemical reactivity of methyl benzoate derivatives has been studied in various reactions. Methyl benzoate, activated by trifluoromethanesulfonic acid, reacts with aromatic compounds to give benzophenone derivatives . The interaction of bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has also been investigated, leading to the formation of different fluorinated benzoate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-chloro-3-(trifluoromethyl)benzoate and related compounds have been analyzed through experimental and computational methods. Theoretical calculations have provided insights into global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties . The molecular electrostatic potential has been mapped to predict sites and relative reactivities toward electrophilic and nucleophilic attack . Additionally, the synthesis and characterization of liquid crystalline benzoate derivatives have been described, which could provide information on the mesophases and physical properties of similar compounds .
Scientific Research Applications
Agrochemical Industry
- Methods : Synthesis involves vapor-phase reactions or cyclocondensation reactions using trifluoromethyl-containing building blocks .
Pharmaceutical Industry
- Methods : Employed in various synthetic pathways to incorporate the trifluoromethyl group into pharmaceutical compounds .
Organic Synthesis
- Methods : Used in reactions such as nucleophilic aromatic substitution to introduce fluorinated groups into organic frameworks .
Analytical Chemistry
- Methods : GC/MS methods are employed, utilizing Methyl 4-chloro-3-(trifluoromethyl)benzoate for its consistent and reliable properties as a standard .
Material Science
- Methods : Research focuses on the electrochemical properties of fluorinated compounds in battery applications .
Veterinary Medicine
- Methods : Similar to pharmaceutical applications, it is used in the synthesis of veterinary products .
Synthesis of Trifluoromethylpyridines
- Methods : The synthesis involves reactions that incorporate the trifluoromethyl group into pyridine rings, often through halogenated intermediates .
Development of Fluorinated Drugs
- Methods : The compound is used in various synthetic pathways, including the introduction of the trifluoromethyl group into drug molecules .
Analytical Standards
- Methods : Employed in GC/MS methods for the accurate quantification of analytes in complex mixtures .
Fungicidal Agents
- Methods : It involves the synthesis of fluazinam, using this compound as a building block for condensation reactions .
Synthesis of Analgesics
- Methods : A series of derivatives were synthesized and characterized by various physical and spectral methods .
Synthesis of 2-Thiooxazolidin-4-ones
Safety And Hazards
“Methyl 4-chloro-3-(trifluoromethyl)benzoate” is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 4-chloro-3-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXIYBUDUJCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556629 | |
Record name | Methyl 4-chloro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-(trifluoromethyl)benzoate | |
CAS RN |
115591-64-5 | |
Record name | Methyl 4-chloro-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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